3-Amino-6-methoxy-4H-1-benzopyran-4-one
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Overview
Description
3-Amino-6-methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-2-naphthol with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.
6-Methoxy-4H-chromen-4-one: Similar structure but without the amino group.
3-Amino-4H-chromen-4-one: Similar structure but without the methoxy group.
Uniqueness
3-Amino-6-methoxy-4H-chromen-4-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
67064-55-5 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H9NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,11H2,1H3 |
InChI Key |
MNHRXZDTEZJWII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)N |
Origin of Product |
United States |
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